molecular formula C21H28N2O2S B2981138 2-(Adamantane-1-carbonylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 313395-57-2

2-(Adamantane-1-carbonylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2981138
CAS RN: 313395-57-2
M. Wt: 372.53
InChI Key: FASQYVHYZDCWAU-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with a formula of C10H16. It can be described as the fusion of three cyclohexane rings . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

Adamantane derivatives have a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The physical and chemical properties of the specific compound you mentioned are not available in the sources I found.

Scientific Research Applications

Synthesis and Derivative Formation

Novel series of compounds bearing the adamantane moiety, such as benzimidazole-5(6)-carboxamide derivatives, are synthesized for exploring their unique chemical properties. The adamantane structure is crucial for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science. The process involves condensation/cyclization reactions and further modification to carboxamide derivatives, highlighting the compound's versatility in synthetic chemistry (Soselia et al., 2020).

Materials Science Applications

Adamantane derivatives are integral in creating new materials with enhanced properties. For instance, tetraphenyladamantane-based microporous polybenzimidazoles exhibit significant adsorption capabilities for gases like CO2 and hydrogen, as well as organic vapors. These materials are promising for environmental applications, including carbon capture and purification processes, due to their high selectivity and adsorption efficiency (Zhang et al., 2015).

Polymer Science

The adamantane structure's incorporation into polymers, such as polyamide-imides, enhances material properties, including thermal stability, mechanical strength, and chemical resistance. These properties are beneficial for high-performance applications in aerospace, electronics, and automotive industries, where materials are subjected to harsh conditions (Liaw & Liaw, 2001).

Environmental Science

In the context of environmental science, covalent triazine-based frameworks incorporating adamantane derivatives demonstrate high efficiency in CO2 capture and separation. These materials offer a sustainable solution to mitigate greenhouse gas emissions, contributing to efforts against global warming (Dey et al., 2017).

Future Directions

The future directions of research in adamantane derivatives involve the development of novel methods for their preparation, and to the polymerization reactions . Furthermore, there is potential in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

properties

IUPAC Name

2-(adamantane-1-carbonylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-11-2-3-16-15(4-11)17(18(22)24)19(26-16)23-20(25)21-8-12-5-13(9-21)7-14(6-12)10-21/h11-14H,2-10H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQYVHYZDCWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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